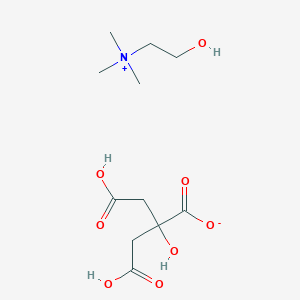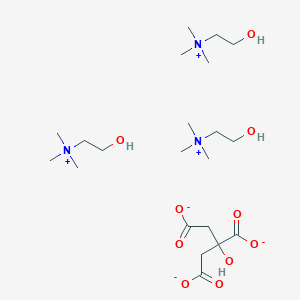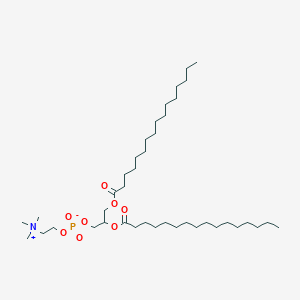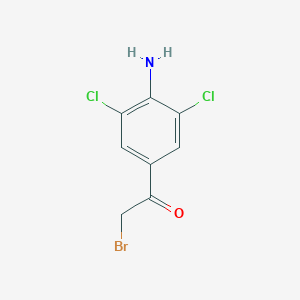
吲哚啉酮
概述
描述
氧化吲哚,也称为 2-吲哚酮,是一种芳香杂环有机化合物,化学式为 C8H7NO。它具有双环结构,由一个六元苯环与一个五元含氮环稠合而成。氧化吲哚是一种修饰的吲哚啉,在五元吲哚啉环的第二个位置上有一个取代的羰基。 它被归类为环状酰胺,是一种淡黄色的固体 .
科学研究应用
氧化吲哚及其衍生物在科学研究中有着广泛的应用。 它们被用于药物化学,用于开发针对各种疾病的药物,包括癌症、中枢神经系统疾病和病毒感染 。 氧化吲哚衍生物已显示出抗病毒、抗真菌、抗菌、抗增殖、抗癌、抗炎、降压和抗惊厥活性 。 此外,氧化吲哚还用作天然产物和药物活性物质合成中的支架 .
作用机制
氧化吲哚的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,氧化吲哚衍生物已显示出抑制受体酪氨酸激酶,从而抑制参与癌症进展的细胞信号通路 。 此外,据报道,来自猫爪藤的氧化吲哚生物碱通过抑制二氢叶酸还原酶和小鼠双分钟染色体 2 同源物 (MDM2) 等靶点,导致癌细胞凋亡 .
生化分析
Biochemical Properties
Oxindole is derived in nature from tryptophan, formed by gut bacteria . It interacts with various enzymes, proteins, and other biomolecules. The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
Cellular Effects
Oxindole has been shown to have profound neurodepressant effects . It has been found that derivatives of oxindole were tested in human tumor cell lines and in healthy donor primary cells (PBMCs), providing compounds with high anticancer effects . Oxindole influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxindole exerts its effects at the molecular level through various mechanisms. For instance, a novel oxindole-based molecular motor featuring pronounced electronic push–pull character and a four-fold increase of the photoisomerization quantum yield in comparison to previous motors of its class has been reported . This suggests that the charge-transfer character of the excited state diminishes the degree of pyramidalisation at the alkene bond during isomerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxindole change over time. For instance, Oxindole is formed rapidly and irreversibly in response to increases in auxin levels
Dosage Effects in Animal Models
In animal models, the effects of Oxindole vary with different dosages. Rats treated with Oxindole showed decreased spontaneous locomotor activity, loss of the righting reflex, hypotension, and reversible coma
Metabolic Pathways
Oxindole is involved in several metabolic pathways. It is derived from tryptophan, formed by gut bacteria . The transformation pathway of indole was characterized by well-known steps through oxindole, isatin, and anthranilic acid .
Transport and Distribution
It is known that auxin homeostasis plays a central role during grapevine initial fruit development and that gibberellin and auxin control auxin homeostasis by reducing polar auxin transport .
Subcellular Localization
The subcellular localization of Oxindole is not yet fully understood. A flavin-dependent monooxygenase gene (ScFMO1) found in S. cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm .
准备方法
合成路线和反应条件: 氧化吲哚可以通过多种方法合成。一种常见的方法是使用钯催化的 α-氯乙酰苯胺环化。 该反应具有高度区域选择性,可以将 α-氯乙酰苯胺高产率地转化为氧化吲哚,并且具有良好的官能团兼容性 。 另一种方法是使用 N-杂环鎓盐作为催化电子受体,在蓝光照射下进行电荷转移复合物光活化 .
工业生产方法: 氧化吲哚的工业生产通常使用钯催化剂和配体来促进氧化吲哚的 α-芳基化。 该方法可以提供高收率,并且适合大规模生产 .
化学反应分析
反应类型: 氧化吲哚经历多种类型的化学反应,包括氧化、还原和取代反应。 已知它与卤代烷烃等亲电试剂反应,并在与羰基化合物反应时生成羟醛缩合产物 .
常见试剂和条件: 氧化吲哚反应中常用的试剂包括钯催化剂、N-杂环鎓盐和芳基卤化物。 条件通常包括蓝光照射,大气氧作为再氧化剂,并使用间二甲苯或甲苯等溶剂 .
主要形成的产物: 氧化吲哚反应形成的主要产物包括 3,3-二取代氧化吲哚,它们是通过酰胺的正式 C-H、Ar-H 偶联合成的 .
相似化合物的比较
氧化吲哚类似于其他杂环化合物,例如吲哚和螺氧化吲哚。 氧化吲哚因其双环结构和在吲哚啉环的第二个位置存在取代的羰基而具有独特性 。 类似化合物包括 3-甲基氧化吲哚、西玛沙尼和钩藤碱 .
类似化合物列表:- 吲哚
- 螺氧化吲哚
- 3-甲基氧化吲哚
- 西玛沙尼
- 钩藤碱
氧化吲哚独特的结构和多样化的反应性使其成为科学研究和工业应用各个领域中宝贵的化合物。
属性
IUPAC Name |
1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFTBXVXVMTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870389 | |
| Record name | 1,3-Dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown powder; [Alfa Aesar MSDS] | |
| Record name | 2-Oxindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000132 [mmHg] | |
| Record name | 2-Oxindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59-48-3 | |
| Record name | Oxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dihydro-(2H)-indol-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)



![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)


